

Technical Guide: [D-Ala²]-Met-Enkephalinamide & Derivatives

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Compound of Interest

Compound Name: *D-Ala-gly-phe-met-NH₂ acetate salt*

CAS No.: 100929-65-5

Cat. No.: B564313

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Biological Activity, Mechanism, and Experimental Protocols

Part 1: Molecular Identity & Structural Logic

The biological utility of this peptide stems from specific modifications designed to overcome the rapid enzymatic degradation of native enkephalins.

Structural-Activity Relationship (SAR)

Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) has a half-life of minutes in plasma due to aminopeptidase cleavage of the Tyr-Gly bond. The D-Ala-Gly-Phe-Met-NH₂ core introduces two critical protective modifications:

Modification	Position	Chemical Effect	Biological Consequence
D-Alanine Substitution	Position 2 (Replacing Gly)	Stereochemical alteration	Blocks aminopeptidase recognition; prevents N-terminal cleavage.
C-Terminal Amidation	Position 5 (-NH ₂ instead of -OH)	Removes negative charge	Blocks carboxypeptidase cleavage; increases lipophilicity and BBB permeability.
N-Terminal Tyrosine	Position 1 (Critical)	Phenol group presence	Essential for Opioid Binding. Without this (Des-Tyr), affinity drops >1000-fold.

CAS Registry Verification

Researchers must verify their vial against the following to confirm the identity of their salt:

- CAS 61090-95-7:Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Potent Agonist).
- CAS 100929-65-5:Des-Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Tetrapeptide Fragment/Control).

Part 2: Biological Activity & Mechanism of Action

Receptor Selectivity

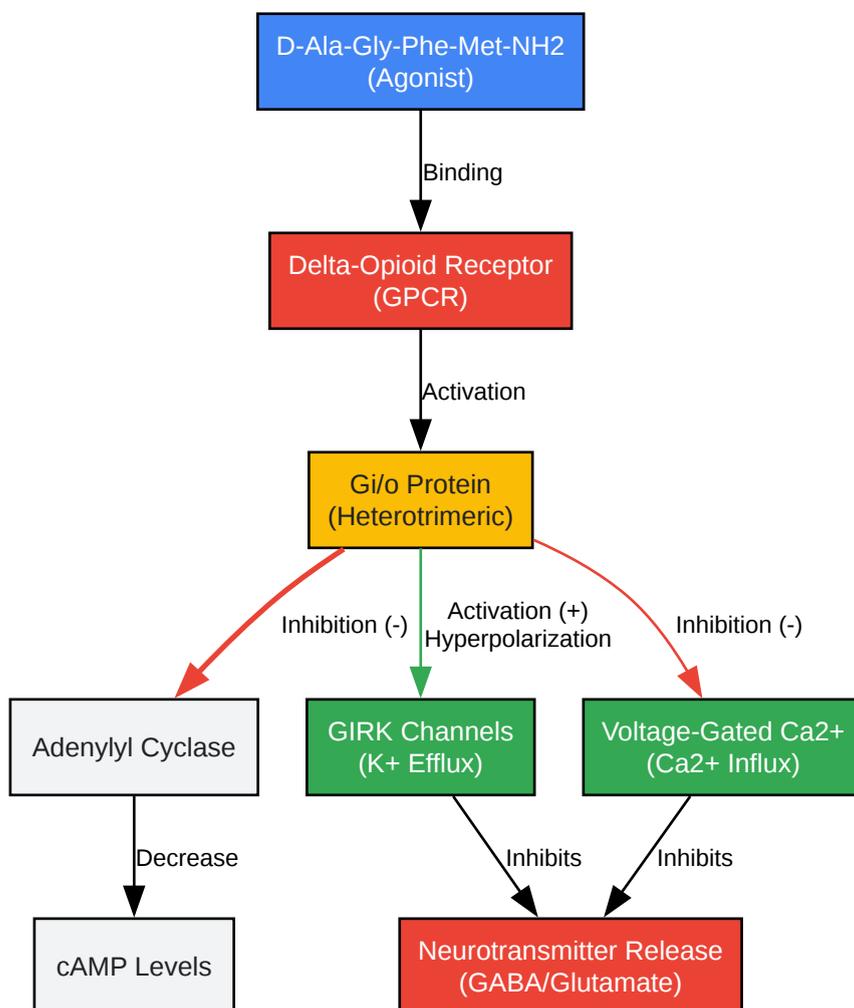
The [D-Ala²]-Met-Enkephalinamide (DAME) sequence is a highly selective agonist for the Delta-Opioid Receptor (DOR), with reduced affinity for Mu (MOR) and Kappa (KOR) receptors compared to endogenous enkephalins.

- Primary Target:
 - Opioid Receptor (Gi/o-coupled GPCR).
- Secondary Target:

-Opioid Receptor (lower affinity).

Intracellular Signaling Pathway

Upon binding, the peptide triggers a G-protein signaling cascade resulting in neuronal inhibition.



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Figure 1: Signal transduction pathway of D-Ala-Gly-Phe-Met-NH2 mediated via Gi/o protein coupling, leading to neuronal hyperpolarization.

Key Physiological Effects

- Analgesia: Produces potent antinociception, particularly at the spinal level.

- Ethanol Intake Modulation: Microinjection into the Nucleus Accumbens (NAc) or Paraventricular Nucleus (PVN) has been shown to increase ethanol intake in preference to food, highlighting the role of DORs in reward circuitry [1].
- Immunomodulation: DORs are expressed on immune cells; DAME can modulate T-cell proliferation and cytokine release.

Part 3: Experimental Protocols (Self-Validating Systems)

Reconstitution & Storage

The acetate salt form provides water solubility, but peptide stability is pH-dependent.

- Solvent: Sterile PBS (pH 7.4) or 0.9% Saline.[1]
- Stock Concentration: 1 mg/mL (approx. 1.7 mM).
- Storage Logic:
 - Lyophilized: -20°C (Stable for >1 year).
 - Reconstituted: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C.
 - Validation: Check solution clarity; precipitation indicates aggregation or salt incompatibility.

In Vitro Binding Assay (Protocol Skeleton)

To verify activity or use as a control:

- Cell Line: CHO or HEK293 cells stably expressing human DOR.
- Radioligand: [³H]-DPDPE (DOR selective) or [³H]-Diprenorphine (Non-selective).
- Competition: Incubate cells with radioligand + increasing concentrations of D-Ala-Gly-Phe-Met-NH₂ (

to

M).

- Expectation:

- Pentapeptide:

- in the low nanomolar range (1–10 nM).

- Tetrapeptide (Des-Tyr):

- > 10

- M (Essentially inactive).

In Vivo Microinjection (Rat Model)

Targeting the Nucleus Accumbens for behavioral studies.

- Preparation: Dissolve peptide in artificial cerebrospinal fluid (aCSF).
- Dose Range: 0.1 – 5.0
g (approx. 0.17 – 8.5 nmol).
- Control: Vehicle (aCSF) and Naloxone (Opioid Antagonist) pre-treatment to prove specificity.
- Administration: Bilateral microinjection (0.5
L/side) over 60 seconds.
- Readout: Measure locomotor activity or ethanol/sucrose consumption over 2 hours.

Part 4: Troubleshooting & Controls

Observation	Probable Cause	Corrective Action
No Biological Effect	Incorrect Peptide Identity	Check CAS. If 100929-65-5 (Des-Tyr), it is inactive. Switch to CAS 61090-95-7.
Precipitation	Acetate/Buffer Clash	Avoid high phosphate concentrations initially; dissolve in water first, then add concentrated buffer.
Rapid Loss of Activity	Bacterial Contamination	Peptide acetates are food for bacteria. Use 0.22 m filtration.

References

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- MedChemExpress. Product Datasheet: D-Ala-Gly-Phe-Met-NH₂.

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